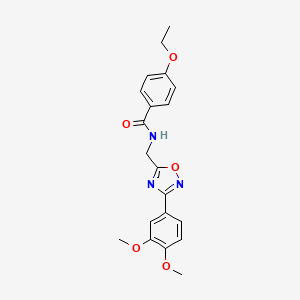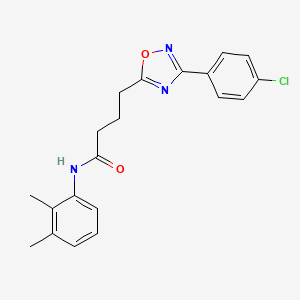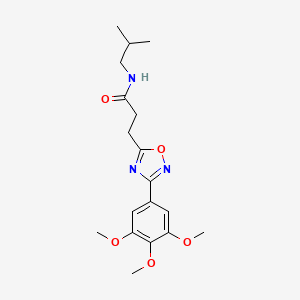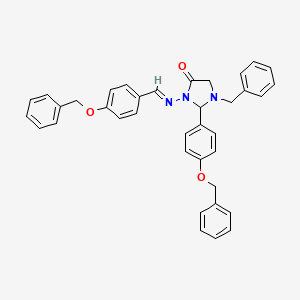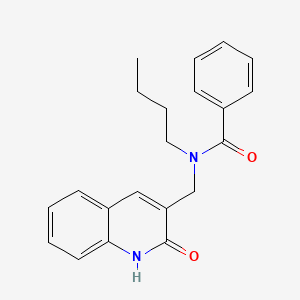
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as BQ-788, is a selective endothelin B receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. In
Mecanismo De Acción
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide selectively blocks the endothelin B receptor, which is involved in the regulation of vascular tone, cell proliferation, and inflammation. By blocking the endothelin B receptor, this compound inhibits the effects of endothelin-1, a potent vasoconstrictor and pro-inflammatory mediator.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation of smooth muscle cells, reduces the production of collagen and fibronectin, and decreases the expression of pro-inflammatory cytokines. This compound also reduces the pulmonary vascular resistance and improves the cardiac output in patients with pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. It is a selective endothelin B receptor antagonist, which allows for the specific inhibition of the endothelin B receptor without affecting other receptors. This compound is also stable and has a long half-life, which allows for prolonged exposure to the drug. However, this compound has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs.
Direcciones Futuras
There are several future directions for the research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as renal fibrosis and atherosclerosis. Another direction is to explore the combination of this compound with other drugs to enhance its therapeutic effects. Additionally, the development of new and more efficient synthesis methods for this compound could improve its availability and reduce its cost.
Conclusion:
In conclusion, this compound is a selective endothelin B receptor antagonist that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the endothelin B receptor, which leads to anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This compound has several advantages for lab experiments, but also some limitations. There are several future directions for the research on this compound, which could lead to the development of new and more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves several steps. The first step involves the protection of the amine group of 2-hydroxyquinoline with tert-butyloxycarbonyl (Boc) to form Boc-2-hydroxyquinoline. The second step involves the reaction of Boc-2-hydroxyquinoline with 4-bromobenzaldehyde to form the Schiff base. The third step involves the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with butyl isocyanate to form this compound.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This compound has been shown to be effective in the treatment of pulmonary hypertension, liver fibrosis, and cancer.
Propiedades
IUPAC Name |
N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-13-23(21(25)16-9-5-4-6-10-16)15-18-14-17-11-7-8-12-19(17)22-20(18)24/h4-12,14H,2-3,13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEFRRRMBOLBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)



